(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate involves multiple steps. The primary synthetic route includes the reaction of dibutylamine with methyl iodide to form dibutylmethylamine. This intermediate is then reacted with (1-oxoallyl)amine to form the desired product. The final step involves the addition of methyl sulphate to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes precise control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate include:
- (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) chloride
- (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) nitrate
- (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) phosphate
Uniqueness
What sets this compound apart from similar compounds is its specific methyl sulphate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
93892-94-5 |
---|---|
Molekularformel |
C14H30N2O5S |
Molekulargewicht |
338.47 g/mol |
IUPAC-Name |
dibutyl-[1-(prop-2-enoylamino)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C13H26N2O.CH4O4S/c1-5-8-10-15(11-9-6-2)12(4)14-13(16)7-3;1-5-6(2,3)4/h7,12H,3,5-6,8-11H2,1-2,4H3,(H,14,16);1H3,(H,2,3,4) |
InChI-Schlüssel |
YIHRUIMUQAFGEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CCCC)C(C)NC(=O)C=C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.